Methyl 5-chloro-7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Description
Methyl 5-chloro-7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a methoxy group at the 7-position and a chloro group at the 5-position. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Properties
Molecular Formula |
C10H9ClN2O3 |
|---|---|
Molecular Weight |
240.64 g/mol |
IUPAC Name |
methyl 5-chloro-7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9ClN2O3/c1-15-9-4-6(11)3-8-7(10(14)16-2)5-12-13(8)9/h3-5H,1-2H3 |
InChI Key |
UNXFZWRSIQEEKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C(C=NN12)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 5-chloro-7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a suitable precursor, such as a 5-chloro-7-methoxypyrazole derivative, with a pyridine carboxylate ester. The reaction conditions often involve the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 5-chloro-7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 5-position can be substituted with other nucleophiles under appropriate conditions, such as using a strong base or a transition metal catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydride, palladium catalysts, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-chloro-7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Methyl 5-chloro-7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate: This compound has a hydroxymethyl group instead of a methoxy group, which may result in different chemical and biological properties.
Ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate: This compound has a pyrimidine ring instead of a pyridine ring, which may affect its reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
